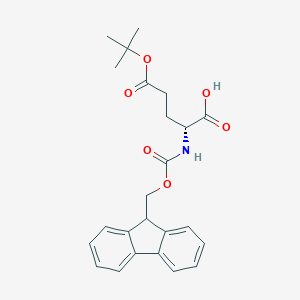

Fmoc-D-Glu(OtBu)-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXCALUHMPIGM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427037 | |

| Record name | Fmoc-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104091-08-9 | |

| Record name | Fmoc-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Glu(OtBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu(OtBu)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-glutamic acid residues into peptide sequences.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyl (OtBu) ester protecting the γ-carboxyl side chain allows for a robust and orthogonal strategy in the stepwise assembly of peptides. This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective use of this compound in peptide synthesis.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure and key properties are summarized in the tables below.

Chemical Identity

| Attribute | Value |

| IUPAC Name | (2R)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-(tert-butoxy)-5-oxopentanoic acid |

| Synonyms | Fmoc-D-glutamic acid 5-tert-butyl ester, N-α-Fmoc-D-glutamic acid γ-tert-butyl ester |

| CAS Number | 104091-08-9 |

| Molecular Formula | C₂₄H₂₇NO₆ |

| Molecular Weight | 425.48 g/mol [1] |

| Appearance | White to light yellow crystal powder[1] |

Physicochemical Data

| Property | Value |

| Melting Point | 83-89 °C[1][3][4] |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml)[5], slightly soluble in water.[4] |

| Storage | 2-8°C[1][4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the introduction of D-glutamic acid residues in peptides via Fmoc-based SPPS.[6] The orthogonal protection scheme is central to its utility:

-

Fmoc Group (N-terminal protection): This base-labile group is stable to acidic conditions and is selectively removed using a secondary amine, typically piperidine, in a polar aprotic solvent like dimethylformamide (DMF).

-

OtBu Group (Side-chain protection): The tert-butyl ester is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[5][7]

This orthogonality ensures the integrity of the growing peptide chain and prevents unwanted side reactions at the glutamic acid side chain during synthesis.

Experimental Protocols

The following are detailed protocols for the key steps involving this compound in manual solid-phase peptide synthesis.

Fmoc Deprotection

This procedure removes the N-terminal Fmoc group from the resin-bound peptide, exposing a free amine for the subsequent coupling step.

Materials:

-

Peptide-resin with an N-terminal Fmoc group

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF, peptide synthesis grade

-

Reaction vessel

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time for a total of two treatments.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[3][4]

References

Fmoc-D-Glu(OtBu)-OH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the building blocks of peptide synthesis is paramount. This guide provides a detailed overview of Fmoc-D-Glu(OtBu)-OH, a crucial derivative of glutamic acid for the synthesis of peptides containing D-amino acids.

This compound, with the IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a protected form of D-glutamic acid widely utilized in solid-phase peptide synthesis (SPPS).[][2][3] Its strategic design, incorporating two key protecting groups, allows for the controlled and efficient elongation of peptide chains.

Core Structure and Stereochemistry

The molecule's foundation is the D-enantiomer of glutamic acid, a non-proteinogenic stereoisomer of the naturally occurring L-glutamic acid. The "D" designation refers to the configuration at the alpha-carbon, which is crucial for the synthesis of peptides with specific three-dimensional structures and biological activities, such as enhanced stability against enzymatic degradation.[]

Two critical protecting groups are attached to the D-glutamic acid core:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group is attached to the α-amino group. Its removal under mild basic conditions, typically with piperidine, allows for the stepwise addition of amino acids to the growing peptide chain.[4]

-

OtBu (tert-butyl ester) group: This acid-labile protecting group shields the γ-carboxyl group of the glutamic acid side chain. This prevents unwanted side reactions during peptide synthesis. The OtBu group is stable throughout the synthesis cycles and is typically removed during the final cleavage of the peptide from the solid support under strong acidic conditions, such as with trifluoroacetic acid (TFA).[4]

The orthogonality of these protecting groups—one being base-labile and the other acid-labile—is fundamental to the success of Fmoc-based SPPS, enabling the precise and efficient construction of complex peptide sequences.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below, providing a valuable reference for experimental design and execution.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₇NO₆ | [5][6][7][8] |

| Molecular Weight | 425.47 g/mol | [5][6] |

| Appearance | White to off-white or light yellow crystalline powder | [][5] |

| Melting Point | 80-96 °C | [][5][7][8][9] |

| Optical Rotation ([α]/D) | +4.5 ± 1 (c = 1 in acetic acid: water (4:1)) | [5] |

| Solubility | Slightly soluble in water | [7] |

| Storage Temperature | 2-8°C | [][5][7] |

| CAS Number | 104091-08-9 | [][5][6][7][8] |

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following is a representative protocol for the incorporation of an this compound residue into a peptide chain using manual Fmoc-SPPS on a Rink Amide resin. This protocol is intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials:

-

Rink Amide resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc group on the resin is removed by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vial, this compound (3 equivalents) is dissolved in DMF. HBTU (2.9 equivalents) and DIPEA (6 equivalents) are added, and the mixture is allowed to pre-activate for 2-5 minutes.

-

Coupling: The activated amino acid solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: After the coupling reaction, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Kaiser Test: A small sample of the resin is tested to ensure complete coupling. A negative Kaiser test (yellow beads) indicates a successful reaction.

-

Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the addition of the final amino acid, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the D-glutamic acid residue) are removed by treating the resin with a cleavage cocktail for 2-3 hours.[4]

-

Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed. The final peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Workflow Visualization

The following diagram illustrates the key steps in the incorporation of this compound during a cycle of solid-phase peptide synthesis.

Caption: A diagram illustrating a single cycle of Fmoc-SPPS for the incorporation of this compound.

References

- 2. (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | C24H27NO6 | CID 7018822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 104091-08-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC 104091-08-9 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CAS#:104091-08-9 | Chemsrc [chemsrc.com]

- 9. FMOC-GLU(OTBU)-OH H2O | 204251-24-1 [chemicalbook.com]

Fmoc-D-Glu(OtBu)-OH molecular weight and formula

An In-depth Technical Guide to Fmoc-D-Glu(OtBu)-OH: Core Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of reagents is paramount. This compound is a crucial building block in solid-phase peptide synthesis (SPPS). This guide provides core technical data on its molecular weight and formula.

Physicochemical Data

This compound, also known as N-α-Fmoc-D-glutamic acid γ-t-butyl ester, is a derivative of the amino acid D-glutamic acid.[] The N-terminal is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain's carboxyl group is protected by a tert-butyl (OtBu) ester.[] This strategic protection is essential for controlled, sequential peptide chain elongation.[][2]

The quantitative properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇NO₆ | [][2][3][4] |

| Molecular Weight | 425.47 g/mol | [2][3][4][5] |

| Exact Mass | 425.183838 u | [5] |

| CAS Number | 104091-08-9 | [][3] |

Structural and Property Relationship

The molecular structure dictates the compound's properties and its application in peptide synthesis. The relationship between the compound and its key identifiers is visualized below.

Caption: Core properties of this compound.

References

A Technical Guide to Fmoc-D-Glu(OtBu)-OH: Synthesis, Identification, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-α-Fmoc-D-glutamic acid γ-t-butyl ester, commonly known as Fmoc-D-Glu(OtBu)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), valued for its role in introducing D-glutamic acid residues into peptide sequences. This guide covers its identification, physicochemical properties, and detailed protocols for its application and quality control.

Identification and Chemical Structure

This compound is a derivative of the non-proteinogenic D-amino acid glutamic acid.[1] It is modified with two key protecting groups: a base-labile fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and an acid-labile tert-butyl (OtBu) ester on the γ-carboxyl group of the side chain.[] This orthogonal protection scheme is fundamental to its utility in Fmoc-based peptide synthesis.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

Below is a diagram illustrating the key components of the molecule.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for the compound.

| Property | Value | Source(s) |

| CAS Number | 104091-08-9 | [][3][4] |

| Molecular Formula | C₂₄H₂₇NO₆ | [][4][7] |

| Molecular Weight | 425.47 g/mol | [4][8] |

| Appearance | White to off-white or light yellow powder | [1][][7] |

| Melting Point | 80-95 °C | [][3] |

| Boiling Point | 633.5 °C at 760 mmHg | [][3] |

| Density | 1.232 g/cm³ | [] |

| Purity (Typical) | ≥98.0% (HPLC), ≥98% (TLC) | |

| Storage Temperature | 2-8 °C | [] |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | [] |

| Synonyms | Fmoc-D-glutamic acid 5-tert-butyl ester, N-α-Fmoc-D-glutamic acid γ-t-butyl ester | [][4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for incorporating D-glutamic acid into a growing peptide chain using Fmoc-based SPPS. The Fmoc group provides temporary N-terminal protection, while the OtBu group shields the side-chain carboxyl functionality to prevent unwanted side reactions during coupling steps.[]

The general workflow for incorporating a single this compound residue onto a resin-bound peptide chain is illustrated below.

Protocol 3.1: Standard Coupling Procedure This protocol describes the coupling of this compound to a resin-supported peptide with a free N-terminal amine.

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and a base such as DIEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of free amines. If the test is positive, extend the coupling time or repeat the coupling step.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents.

Protocol 3.2: Fmoc Group Deprotection This step removes the N-terminal Fmoc group to prepare the peptide for the next coupling cycle.

-

Deprotection: Add a solution of 20-40% piperidine in DMF to the washed peptide-resin.[]

-

Reaction: Agitate the mixture for 5-15 minutes at room temperature. A two-step deprotection (e.g., 2 min followed by 8 min with fresh solution) is often employed.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. The resin is now ready for the next coupling step.

Protocol 3.3: Final Cleavage and Side-Chain Deprotection After synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the OtBu ester) are removed simultaneously.

-

Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for removing the OtBu group is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[] TIS acts as a scavenger to trap the reactive tert-butyl cations generated from the cleavage of the OtBu group.[]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the resulting crude peptide pellet under a vacuum. The peptide can then be purified by reverse-phase HPLC.[]

Identification and Quality Control

Ensuring the identity and purity of this compound is crucial for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) are common analytical methods.

Protocol 4.1: Purity Analysis by Reverse-Phase HPLC This method is used to assess the purity of the this compound raw material.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 30% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of the compound in a 1:1 mixture of Acetonitrile and Water.

-

Analysis: Inject the sample and integrate the peak areas. Purity is reported as the area percentage of the main peak. A purity of ≥98.0% is common for synthesis-grade reagents.

Protocol 4.2: Identity Confirmation by Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups.

-

Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Interpretation: The resulting spectrum should be compared against a reference spectrum. Key expected peaks include C=O stretching (from carboxyl and ester groups), N-H bending (from the amide), and aromatic C-H stretching (from the Fmoc group). The identity is confirmed if the sample spectrum "passes test" against a known standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:104091-08-9 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. peptide.com [peptide.com]

- 6. This compound hydrate | C24H29NO7 | CID 70699463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of the 9-fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Solid-Phase Peptide Synthesis (SPPS).

This technical guide provides a deep dive into the chemistry, application, and significance of the Fmoc protecting group, a molecule that has revolutionized the field of peptide synthesis. Its unique properties have enabled the routine and automated synthesis of complex peptides, which are crucial for a vast array of applications in research, diagnostics, and therapeutics.[1] This document will cover the foundational chemical principles, present key quantitative data, detail experimental protocols, and illustrate the core workflows of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Rise of a Dominant Strategy

Solid-phase peptide synthesis (SPPS), first developed by Bruce Merrifield, simplifies peptide synthesis by anchoring the growing peptide chain to an insoluble resin, allowing for easy removal of excess reagents and byproducts through simple washing steps.[2][3][4] The success of this technique hinges on the strategic use of protecting groups to prevent unwanted side reactions and ensure the correct amino acid sequence.[1][3]

For decades, two main strategies have dominated the field: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) strategies.[4][5] While both are effective, the Fmoc strategy has largely become the method of choice in modern peptide synthesis.[2][6] This is primarily due to its use of a base-labile Nα-protecting group (the Fmoc group), which is removed under mild basic conditions, typically with piperidine.[1][2][7] This contrasts sharply with the Boc strategy, which requires repeated use of moderately strong acid for deprotection.[4][5]

The mild conditions of the Fmoc strategy offer a significant advantage known as orthogonality .[2][] This principle allows for the selective removal of the Nα-Fmoc group while acid-labile protecting groups on the amino acid side chains remain intact.[1][] These side-chain protecting groups are then removed simultaneously during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[3][5] This orthogonality is crucial for synthesizing complex peptides and those with post-translational modifications, such as phosphorylation or glycosylation, which are often unstable under the harsh acidic conditions of the Boc strategy.[6][9]

The Chemistry of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl group is a carbamate that protects the α-amino group of an amino acid.[6] Its chemical structure, featuring a large, planar fluorenyl ring system, is central to its function.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[10] The process occurs in two main steps when treated with a secondary amine base like piperidine:[11][12]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.[11][12]

-

β-Elimination: This abstraction initiates a cascade of electron movement, leading to the elimination of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which quickly decarboxylates.[11]

-

Adduct Formation: The highly reactive DBF molecule is immediately trapped by the excess secondary amine (piperidine) to form a stable adduct.[11][12] This prevents DBF from reacting with the newly deprotected N-terminus of the peptide chain.[13]

The formation of the dibenzofulvene-piperidine adduct is a key feature of Fmoc chemistry, as this adduct has a strong UV absorbance at approximately 301 nm.[1][10] This property allows for real-time, quantitative monitoring of the deprotection reaction, providing a valuable quality control checkpoint during automated synthesis.[1][][10]

Mechanism of Fmoc deprotection by piperidine.

Quantitative Data and Performance Metrics

The success of Fmoc-SPPS is highly dependent on the efficiency of both the coupling and deprotection steps. The choice of reagents can significantly impact yield, purity, and the potential for side reactions.

Comparison of Coupling Reagents

Coupling reagents (or activators) are necessary to form the amide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the resin-bound peptide. Modern synthesis relies heavily on highly efficient aminium/uronium or phosphonium salt-based reagents.

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Key Advantages & Disadvantages |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99% | Very Low | Advantages: Highly reactive, excellent for sterically hindered couplings.[3][14] Disadvantages: Higher cost.[14] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98% | Low | Advantages: Fast, efficient, and widely used.[3][14] Disadvantages: Potential for side reactions if used in excess.[14] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99% | Very Low | Advantages: Very fast reaction times, cost-effective alternative to HATU.[3][15] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98% | Low | Advantages: Efficient, no risk of guanidinylation side reactions.[3][14] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98% | Low-Moderate | Advantages: Cost-effective.[3] Disadvantages: Slower reaction times, potential for side reactions.[3] |

Table 1: Performance comparison of common coupling reagents in Fmoc-SPPS. Data is representative and can be sequence-dependent.[3][14]

Comparison of Deprotection Reagents

While a 20% solution of piperidine in DMF is the standard reagent for Fmoc removal, alternatives have been explored to mitigate side reactions or improve efficiency in difficult sequences.[4][16]

| Deprotection Reagent | Concentration | Typical Deprotection Time | Efficacy | Key Considerations |

| Piperidine | 20% in DMF | 2 x 5-10 min | High | Standard reagent. Can cause aspartimide formation in sensitive sequences (e.g., Asp-Gly).[16][17] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | 2 x 5-10 min | High | Similar performance to piperidine, may slightly reduce some side reactions.[4] |

| Piperazine (PZ) | 5-10% in DMF | Slower kinetics | Moderate-High | Milder base, significantly reduces aspartimide formation.[4][16] Often used in combination with DBU. |

| DBU | 2% in DMF | 1-5 min | Very High | Very fast but strong, non-nucleophilic base.[18] Increases risk of side reactions; requires a nucleophilic scavenger (e.g., piperidine or piperazine).[4][18] |

| Piperazine/DBU | 5% PZ / 2% DBU in DMF | 1-5 min | Very High | Rapid and efficient, minimizes side reactions. A safer and highly effective alternative to piperidine.[4][12] |

Table 2: Comparison of common Fmoc deprotection reagents. Performance can be sequence-dependent.[4][16]

Experimental Protocols

The following sections provide detailed, generalized protocols for the key stages of manual Fmoc-based solid-phase peptide synthesis.

Resin Preparation and First Amino Acid Loading (Wang Resin)

Wang resin is commonly used for the synthesis of peptides with a C-terminal carboxylic acid.[7][19][20]

-

Resin Swelling: Place the desired amount of Wang resin in a reaction vessel. Add sufficient N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[7]

-

Activation of First Amino Acid: In a separate container, dissolve 3-5 equivalents of the first Fmoc-protected amino acid and an equal molar amount of HOBt in DMF. Add 3-5 equivalents of DIC.

-

Coupling: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.

-

Reaction: Agitate the mixture for 2-4 hours at room temperature.

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, wash the resin with DMF and then treat it with a solution of acetic anhydride and a base (like DIPEA or pyridine) in DMF for 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Isopropyl Alcohol (IPA) (3x). Dry the resin under vacuum.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

The iterative workflow of the Fmoc-SPPS cycle.

-

Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 3 minutes.[12]

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[12]

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times).[12]

-

-

Amino Acid Coupling (Using HBTU/HATU):

-

Activation: In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of HBTU (or HATU) in DMF. Add 6 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for 2-5 minutes.[14]

-

Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the mixture at room temperature for 30-60 minutes.[14]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion (a negative test indicates no free primary amines remain).

-

Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times). The resin is now ready for the next cycle.

-

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This protocol allows for the quantitative verification of Fmoc group removal.

-

Collect Filtrate: During the deprotection step, collect the combined filtrates from both piperidine treatments into a volumetric flask of a known volume (e.g., 25 mL).[10]

-

Dilute: Dilute the collected solution to the mark with DMF and mix thoroughly. A further serial dilution may be required to bring the absorbance into the linear range of the spectrophotometer.[10]

-

Measure Absorbance: Using a quartz cuvette, blank the spectrophotometer with the 20% piperidine/DMF solution. Measure the absorbance of the diluted filtrate at ~301 nm.[10]

-

Calculate Loading: The amount of Fmoc removed (and thus the loading of the peptide on the resin) can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin support and removes the acid-labile side-chain protecting groups.

-

Final Deprotection: Perform a final N-terminal Fmoc deprotection as described in section 4.2.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.

-

Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in the sequence. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5] For simpler peptides without sensitive residues, a mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.[5]

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin) in a fume hood. Agitate the mixture at room temperature for 2-3 hours.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][6]

-

Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and re-centrifuge.[1]

-

Drying: Dry the final peptide pellet under a stream of nitrogen or under vacuum to remove residual ether.[1] The crude peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its base-lability provides a mild, orthogonal protection strategy that is compatible with a wide range of chemistries, including the synthesis of peptides with sensitive post-translational modifications.[6] The amenability of Fmoc chemistry to automation, coupled with robust monitoring methods, has revolutionized the field, making custom peptides readily accessible for a vast number of applications.[1][9] By understanding the core principles, optimizing reaction conditions, and adhering to detailed protocols, researchers can effectively leverage the power of Fmoc chemistry to successfully synthesize peptides of significant length and complexity.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

The Sentinel of the Side Chain: An In-depth Technical Guide to Tert-Butyl (OtBu) Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the strategic use of protecting groups is paramount to achieving high-purity, functionally-correct molecules. Among the arsenal of protective moieties, the tert-butyl (OtBu) group stands out for its unique balance of stability and controlled lability. This technical guide provides a comprehensive overview of the purpose, application, and technical nuances of OtBu side-chain protection, with a particular focus on its indispensable role in modern solid-phase peptide synthesis (SPPS).

The Core Purpose: Preventing Unwanted Reactivity

The primary function of the tert-butyl protecting group is to temporarily mask reactive functional groups found on the side chains of certain amino acids.[1][2][3] These include the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), and the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr).[4][5] If left unprotected during peptide synthesis, these nucleophilic side chains can engage in undesirable reactions, leading to the formation of branched peptides, side-chain acylation, and other impurities that complicate purification and compromise the integrity of the final product.[1][6] The bulky steric hindrance provided by the tert-butyl group effectively prevents these side reactions.[7]

The OtBu group is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in SPPS.[3][8][9][10] In this elegant approach, the N-terminal α-amino group of the growing peptide chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. In contrast, the reactive side chains are protected by acid-labile groups, predominantly OtBu.[10] This orthogonality is the key to the strategy's success: the Fmoc group can be selectively removed at each cycle of amino acid addition using a mild base (typically piperidine) without affecting the acid-labile OtBu protecting groups on the side chains.[2][3] The OtBu groups remain steadfast throughout the chain elongation process and are only removed during the final step of cleaving the completed peptide from the solid support, which is accomplished using a strong acid like trifluoroacetic acid (TFA).[2]

Quantitative Data on Performance

The selection of a protecting group strategy is often guided by quantitative measures of its stability and the efficiency of its removal. The following tables summarize key data on the performance of the OtBu protecting group.

Table 1: Stability of OtBu and Other Side-Chain Protecting Groups

| Protecting Group | Amino Acid | Conditions | Stability/Side Product Formation | Reference(s) |

| OtBu | Asp | 20% Piperidine/DMF (prolonged) | Low level of aspartimide formation, can be sequence-dependent. | [11] |

| OMpe | Asp | 20% Piperidine/DMF (prolonged) | Significantly reduced aspartimide formation compared to OtBu. | |

| OBno | Asp | 20% Piperidine/DMF (prolonged) | Almost undetectable aspartimide formation. | |

| tBu | Ser | 20% Piperidine/DMF | Stable. | [2] |

| Trt | Cys | 20% Piperidine/DMF | Stable. | [11] |

Table 2: Efficiency of OtBu Deprotection and Side Product Formation with Various TFA Cocktails

| TFA Cocktail Composition (v/v/v) | Target Peptide | % Desired Peptide | % S-tert-butylated Side Product | Reference(s) |

| 95% TFA / 5% H₂O | Cys-containing peptide | 75% | 25% | [12] |

| 95% TFA / 2.5% H₂O / 2.5% TIS | Cys-containing peptide | 90% | 10% | [12] |

| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Cys-containing peptide | 95% | 5% | [12] |

| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Cys-containing peptide | >98% | <2% | [12] |

| 95% TFA / 2.5% H₂O / 2.5% TIS | Somatostatin analogue | 81.4% | 18.6% (total S-tBu) | [13] |

| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% Thioanisole | Somatostatin analogue | 90.9% | 9.0% (total S-tBu) | [13] |

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Data is illustrative and can be sequence-dependent.

Experimental Protocols

Protocol for the Synthesis of Fmoc-Asp(OtBu)-OH

This protocol describes a common method for the synthesis of Fmoc-protected aspartic acid with a tert-butyl ester on its side chain.[14]

Materials:

-

L-aspartic acid 4-tert-butyl ester

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve L-aspartic acid 4-tert-butyl ester in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, perform an aqueous workup. Acidify the aqueous layer and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield Fmoc-Asp(OtBu)-OH as a white crystalline powder.[14]

Protocol for On-Resin Peptide Cleavage and OtBu Deprotection

This protocol outlines the final step in Fmoc/tBu SPPS, where the synthesized peptide is cleaved from the solid support and all side-chain protecting groups, including OtBu, are removed.[7][15]

Materials:

-

Peptide-resin (fully synthesized and N-terminally deprotected)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry it under vacuum.[2]

-

Prepare a cleavage cocktail. The composition of the cocktail depends on the amino acid sequence of the peptide. A common general-purpose cocktail is Reagent B (88% TFA, 5% phenol, 5% water, 2% TIS).[15] For peptides containing sensitive residues like cysteine or methionine, a more robust cocktail like Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) is recommended.[2]

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL of cocktail per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Visualizations of Key Processes

To further elucidate the role of OtBu protection, the following diagrams, generated using the DOT language, illustrate the core workflows and principles.

Conclusion

The tert-butyl side-chain protection strategy is a robust and versatile tool in the arsenal of synthetic chemists, particularly those in the field of peptide science and drug development. Its stability under basic conditions and clean removal with acid make it an ideal component of the orthogonal Fmoc/tBu protection scheme, which has become the gold standard in solid-phase peptide synthesis. A thorough understanding of its properties, potential side reactions, and the appropriate experimental conditions for its use and removal is critical for the successful synthesis of high-purity, complex peptides. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to optimize their synthetic strategies and advance their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. FMOC-ASPARTIMOL(OTBU) synthesis - chemicalbook [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. biosynth.com [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. peptide.com [peptide.com]

Technical Guide: Solubility Characteristics of Fmoc-D-Glu(OtBu)-OH in Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester (Fmoc-D-Glu(OtBu)-OH) in the polar aprotic solvent N,N-Dimethylformamide (DMF). Understanding the solubility of this crucial protected amino acid is paramount for its effective use in solid-phase peptide synthesis (SPPS), ensuring optimal reaction kinetics and minimizing aggregation-related side reactions.

Core Concepts in Solubility for Peptide Synthesis

The dissolution of protected amino acids like this compound is a critical prerequisite for efficient peptide coupling in SPPS.[1] Poor solubility can lead to significant challenges, including incomplete coupling reactions, which result in deletion sequences in the target peptide. Furthermore, aggregation of the amino acid in solution can reduce its effective concentration, thereby slowing down reaction rates and potentially leading to the formation of impurities.[1] The choice of solvent is therefore a key parameter in peptide synthesis, with DMF being one of the most widely used due to its excellent solvating properties for a broad range of organic molecules, including protected amino acids.

Quantitative Solubility Data

The solubility of this compound in DMF is generally characterized as high. Several suppliers of this reagent provide a qualitative assessment of its solubility, which has been converted to a quantitative measure in the table below.

| Compound | Solvent | Concentration | Temperature | Observations |

| This compound | DMF | ~212.7 mg/mL (0.5 M) | Not Specified | Clearly Soluble |

This data is derived from the qualitative statement "clearly soluble (1 mmole in 2 ml DMF)" provided by multiple chemical suppliers.

Factors Influencing Solubility

Several factors can influence the solubility of Fmoc-protected amino acids, including this compound, in DMF:

-

Purity of the Solute: The presence of impurities can negatively impact the solubility of the protected amino acid.

-

Water Content: The presence of water in DMF can alter its solvating properties and potentially lead to hydrolysis of the Fmoc group over time.

-

Aggregation: The planar and aromatic nature of the Fmoc protecting group can lead to π-π stacking interactions, promoting self-assembly and aggregation, which in turn reduces solubility.

Experimental Protocol for Solubility Determination

The following is a standard "shake-flask" methodology for determining the equilibrium solubility of this compound in DMF. This method is widely accepted for its reliability in establishing the thermodynamic solubility limit.

1. Materials and Equipment:

-

This compound (high purity)

-

Anhydrous DMF

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of anhydrous DMF to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in the supernatant does not change over successive time points.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of DMF to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared for accurate quantification.

-

-

Data Reporting:

-

The solubility should be reported in mg/mL and moles/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in DMF.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits high solubility in DMF, a critical characteristic that facilitates its widespread use in solid-phase peptide synthesis. While a precise solubility value can be influenced by several factors, the established qualitative and derived quantitative data provide a strong foundation for researchers and drug development professionals. For applications requiring stringent control over reaction conditions, it is recommended to experimentally determine the solubility using a standardized protocol, such as the one detailed in this guide. An understanding of these solubility characteristics is essential for the optimization of peptide synthesis, leading to higher purity and yields of the final product.

References

Technical Guide: Recommended Storage and Stability of Fmoc-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage conditions and stability profile of Fmoc-D-Glu(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the factors that can impact the purity and stability of this reagent is paramount for ensuring the successful synthesis of high-quality peptides.

Overview of this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-tert-butyl ester, is a derivative of the amino acid D-glutamic acid. It incorporates two key protecting groups:

-

Fmoc (9-Fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

OtBu (tert-butyl) group: An acid-labile protecting group for the γ-carboxyl group of the glutamic acid side chain. This group is stable to the basic conditions used for Fmoc removal and is typically cleaved at the final stage of peptide synthesis using strong acids such as trifluoroacetic acid (TFA).

The orthogonal nature of these protecting groups is fundamental to the Fmoc/tBu strategy in SPPS.

Recommended Storage Conditions

The stability of this compound is highly dependent on storage conditions. Improper storage can lead to degradation, compromising the integrity of subsequent peptide synthesis.

Solid-State Storage

For long-term storage, this compound should be stored as a solid powder under controlled conditions.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C is the most commonly recommended temperature range for routine use.[1][] For extended long-term storage (years), -20°C is advisable. | Lower temperatures minimize the rate of potential degradation reactions. |

| Light | Store in the dark or in an amber vial. | The Fmoc group can be sensitive to light, and prolonged exposure may lead to degradation.[3] |

| Moisture | Store in a tightly sealed container in a dry environment, preferably in a desiccator. | The compound is susceptible to hydrolysis, which can be accelerated by the presence of moisture.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | This minimizes exposure to atmospheric moisture and oxygen, further preserving the compound's integrity. |

Storage in Solution

When dissolved in solvents for use in peptide synthesis, the stability of this compound is significantly reduced.

| Parameter | Recommendation | Rationale |

| Temperature | Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[3] | Freezing the solution slows down degradation processes that occur more rapidly at room temperature. |

| Solvent | Use high-purity, amine-free solvents such as DMF or N-Methyl-2-pyrrolidone (NMP). | The presence of amine impurities in solvents can cause premature cleavage of the Fmoc group.[3] |

| Handling | Prepare solutions fresh whenever possible. Avoid repeated freeze-thaw cycles. | Repeated temperature fluctuations can accelerate degradation. Aliquoting stock solutions is recommended. |

Stability Profile and Degradation Pathways

The chemical structure of this compound contains two key protecting groups that are susceptible to specific degradation pathways.

Lability of the Fmoc Group

The Fmoc group is susceptible to cleavage under basic conditions and at elevated temperatures.

-

Base-catalyzed Degradation: The most common degradation pathway is the premature cleavage of the Fmoc group. This can be initiated by exposure to basic substances, including trace amine impurities in solvents. The mechanism involves a β-elimination reaction.

-

Thermal Degradation: Studies have shown that the Fmoc group can be cleaved thermally, particularly at temperatures above 100°C in solvents like DMSO and DMF. This underscores the importance of avoiding high temperatures during storage and handling.

Lability of the OtBu Group

The tert-butyl ester is sensitive to acidic conditions.

-

Acid-catalyzed Hydrolysis: Exposure to acidic environments can lead to the cleavage of the OtBu group, exposing the free carboxylic acid on the side chain. This is generally less of a concern during storage of the solid material but can be relevant if the compound is exposed to acidic contaminants.

Potential Impurities

The presence of certain impurities in the starting material can affect its stability and performance in peptide synthesis.

-

Free D-Glu(OtBu)-OH: The presence of the free amino acid indicates degradation of the Fmoc group.

-

Dipeptides: Self-condensation of the amino acid can lead to the formation of Fmoc-D-Glu(OtBu)-D-Glu(OtBu)-OH.

-

Residual Solvents and Reagents: Residual solvents from the manufacturing process, such as ethyl acetate, can lead to the formation of acetic acid upon storage, which can act as a chain terminator in SPPS.[4][5]

The following diagram illustrates the primary degradation pathways for this compound.

Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method (General Protocol)

This protocol provides a general framework. Method optimization and validation are essential for specific applications.

Objective: To separate this compound from its potential degradation products and impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0 | 30 |

| 20 | 90 |

| 25 | 90 |

| 26 | 30 |

| 30 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 25°C Detection Wavelength: 265 nm (for Fmoc group) and 214 nm (for peptide backbone) Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or DMF) to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

To confirm that the HPLC method is stability-indicating, forced degradation studies should be performed. This involves subjecting the sample to stress conditions to intentionally induce degradation.

-

Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

-

Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

The chromatograms of the stressed samples should show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, demonstrating the method's ability to separate these species.

The following diagram outlines a typical workflow for assessing the stability of this compound.

Workflow for stability assessment of this compound.

Conclusion and Best Practices

To ensure the highest quality of synthesized peptides, it is imperative to handle and store this compound correctly.

-

Always store the solid compound at 2-8°C, protected from light and moisture. For long-term storage, consider -20°C.

-

Use high-purity, amine-free solvents for preparing solutions.

-

Prepare solutions fresh and avoid repeated freeze-thaw cycles.

-

Routinely assess the purity of the reagent, especially for critical applications, using a validated stability-indicating HPLC method.

-

Be aware of potential impurities and their impact on peptide synthesis.

By adhering to these guidelines, researchers can minimize the risk of using degraded material and enhance the reliability and reproducibility of their peptide synthesis endeavors.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Fmoc-D-Glu(OtBu)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Fmoc-D-Glu(OtBu)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding the fundamental properties of this compound, ensuring its proper handling, characterization, and application in the synthesis of complex peptides.

Physical and Chemical Properties

This compound is a derivative of the amino acid D-glutamic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis.

Physical Appearance: The compound typically presents as a white to off-white or light yellow crystalline powder.[1]

Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₇NO₆ | [2][3][4][5] |

| Molecular Weight | 425.47 g/mol | [2][3][4][5][6] |

| Melting Point | 80-96 °C | [1][2][6] |

| Optical Rotation [α]D | +4.5 ± 1° (c=1 in acetic acid:water 4:1) | [2] |

| Purity (HPLC) | ≥98.0% | [1][2] |

| Purity (TLC) | ≥98% | [1] |

| Purity (Acidimetric) | ≥92.0% | [1] |

| Solubility | Slightly soluble in water. Soluble in DMSO and DMF. | [4][7] |

| Density | ~1.2 g/cm³ | [4][6] |

| Appearance | White to off-white or light yellow powder/crystalline powder. | [1] |

| Storage Temperature | 2-8°C | [2][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

2.1. Melting Point Determination

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range close to the literature value suggests high purity.

-

Apparatus: Digital melting point apparatus with a heating block and a viewing lens, capillary tubes.

-

Sample Preparation: The this compound powder should be completely dry and finely powdered.[8][9][10] If necessary, gently crush any coarse crystals using a mortar and pestle.[8][10] Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

-

Procedure:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[9]

-

Set a rapid heating rate to quickly approach the expected melting point (e.g., heat to ~75°C).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[12]

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[12]

-

Report the melting point as a range.

-

2.2. Determination of Optical Rotation

Optical rotation confirms the enantiomeric identity of the compound. For this compound, a positive rotation is expected.

-

Apparatus: Polarimeter, a 1 dm polarimeter cell, analytical balance, volumetric flasks.

-

Procedure:

-

Prepare a 1 g/100 mL (c=1) solution of this compound in a 4:1 mixture of acetic acid and water. Accurately weigh the sample and use a volumetric flask for precise concentration.

-

Turn on the polarimeter and allow the lamp to warm up.[13]

-

Calibrate the instrument by filling the polarimeter cell with the blank solvent (4:1 acetic acid:water) and setting the reading to zero.[14]

-

Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[13][14]

-

Place the sample cell in the polarimeter and record the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (Sodium D-line, 589 nm).[14]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.[13]

-

2.3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is the primary method for assessing the purity of Fmoc-amino acids.

-

Apparatus: HPLC system with a UV detector, a C18 reverse-phase column, and appropriate solvents.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Dilute to an appropriate concentration for injection (e.g., 1 mg/mL).

-

Chromatographic Conditions (Typical):

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically used. For example, start with 30% B and ramp to 90% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 301 nm (due to the Fmoc group).[15]

-

Injection Volume: 10-20 µL.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the prepared sample solution.

-

Run the gradient program and record the chromatogram.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Visualization of Application in Peptide Synthesis

This compound is a fundamental component in the iterative process of solid-phase peptide synthesis. The logical workflow for its incorporation into a growing peptide chain is illustrated below.

Caption: Workflow for incorporating this compound in SPPS.

This diagram illustrates the key steps in a single coupling cycle of solid-phase peptide synthesis using this compound. The cycle begins with the activation of the amino acid, followed by its coupling to the free amine of the resin-bound peptide. After washing, the Fmoc protecting group is removed to prepare the peptide for the next coupling cycle.[16][17][18]

References

- 1. This compound Novabiochem 104091-08-9 [sigmaaldrich.com]

- 2. Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC 104091-08-9 [sigmaaldrich.com]

- 3. Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC 104091-08-9 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:104091-08-9 | Chemsrc [chemsrc.com]

- 7. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chempep.com [chempep.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols: Fmoc-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-D-Glu(OtBu)-OH is a cornerstone building block for the solid-phase peptide synthesis (SPPS) of peptides containing D-glutamic acid. It is an amino acid derivative where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxyl group is protected by the acid-labile tert-butyl (OtBu) ester.[1] This orthogonal protection scheme is fundamental to modern Fmoc-based SPPS, allowing for the sequential addition of amino acids to a growing peptide chain under mild conditions.[2][3]

The incorporation of D-amino acids, such as D-glutamic acid, is a key strategy in drug development to enhance the metabolic stability of peptide-based therapeutics. Peptides containing D-enantiomers are significantly less susceptible to degradation by proteases, which typically recognize L-amino acids, leading to a longer in-vivo half-life. Furthermore, the introduction of D-amino acids can induce specific secondary structures and alter receptor binding affinity and selectivity, making this compound a valuable reagent in the design of novel peptide drugs and biomaterials.[4][5]

Physicochemical Properties

Understanding the properties of this compound is crucial for its proper handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 104091-08-9 | [6] |

| Molecular Formula | C₂₄H₂₇NO₆ | [6][7] |

| Molecular Weight | 425.47 g/mol | [6][7] |

| Appearance | White to off-white powder | [6][8] |

| Melting Point | 80-95 °C | [6] |

| Solubility | Soluble in DMF, DCM, NMP | - |

| Storage Temperature | 2-8 °C, protect from moisture | [6][8] |

Core Principles and Applications in SPPS

The use of this compound relies on the Fmoc/tBu orthogonal strategy.[2] The process involves a repeating cycle of deprotection and coupling to elongate the peptide chain, which is anchored to an insoluble solid support.[9][10]

-

Nα-Fmoc Deprotection: The Fmoc group is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose a free amine on the N-terminus of the growing peptide.[4][11]

-

Coupling: The newly exposed amine is then coupled with the carboxyl group of the next Fmoc-protected amino acid. This reaction is facilitated by activating agents (e.g., HBTU, HATU, DIC) that convert the carboxylic acid into a more reactive species.[12][13]

-

Side-Chain Protection: The OtBu group on the D-glutamic acid side chain is stable to the basic conditions used for Fmoc removal.[5] It remains intact throughout the synthesis, preventing unwanted side reactions.[1]

-

Final Cleavage: Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and all side-chain protecting groups (including the OtBu group) are removed simultaneously using a strong acid, typically a cocktail based on trifluoroacetic acid (TFA).[1][12][14]

This systematic approach allows for the precise incorporation of D-glutamic acid at any desired position within a peptide sequence.

Experimental Protocols

The following are generalized protocols for the manual use of this compound in SPPS. These may be adapted for automated synthesizers.

Materials and Reagents

-

This compound

-

SPPS-grade resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5) or a simpler mixture (e.g., TFA/Water/TIS, 95:2.5:2.5)[12]

-

Cold diethyl ether

Protocol for a Single Coupling Cycle

This protocol describes the steps to add one this compound residue to a peptide chain on a solid support.

Caption: Workflow for a standard SPPS coupling cycle.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.[15]

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (x5), DCM (x3), and DMF (x3).

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.[12]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (x5) to remove excess reagents and by-products.

-

Confirmation (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol for Final Cleavage and Deprotection

This procedure is performed once the desired peptide sequence has been fully assembled.

Caption: Workflow for peptide cleavage and crude product isolation.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM (x3) and methanol (x3), then dry thoroughly under vacuum.

-

Cleavage Reaction: Add the appropriate TFA cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[12][14] Agitate the slurry at room temperature for 2-3 hours. The scavengers in the cocktail (e.g., TIS, water) trap the highly reactive carbocations generated from the OtBu and other protecting groups, preventing side reactions.[14][16]

-

Isolate Peptide Solution: Filter the resin and collect the TFA filtrate into a fresh tube. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitation: Add the TFA filtrate dropwise to a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of cold diethyl ether. A white precipitate of the crude peptide should form.[15]

-

Collection: Cool the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the crude peptide and carefully decant the ether.[15]

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the final crude peptide under vacuum.

Purification and Analysis

| Step | Typical Method and Parameters |

| Purification | Reverse-Phase HPLC (RP-HPLC): - Column: C18- Mobile Phase A: 0.1% TFA in Water- Mobile Phase B: 0.1% TFA in Acetonitrile- Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. |

| Analysis | Mass Spectrometry (MS): - ESI-MS or MALDI-TOF is used to confirm the molecular weight of the purified peptide, verifying the correct sequence was synthesized. |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Steric hindrance from the growing peptide chain.- Insufficient activation time or reagent equivalents. | - Double the coupling time or perform a second coupling step.- Use a more potent coupling reagent like HATU. |

| Fmoc Removal Failure | - Aggregation of the peptide-resin, preventing access of piperidine. | - Increase deprotection time.- Use a chaotropic salt (e.g., LiCl) or a different solvent system (e.g., NMP) to disrupt aggregation. |

| Low Purity after Cleavage | - Incomplete deprotection of side chains.- Side reactions caused by insufficient scavengers. | - Increase cleavage time.- Ensure the correct cleavage cocktail is used for the amino acids present in the sequence (e.g., for Trp, Arg). |

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound Novabiochem 104091-08-9 [sigmaaldrich.com]

- 7. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. bachem.com [bachem.com]

- 10. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 11. Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Standard Coupling Protocols for Fmoc-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Introduction